4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine
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Overview
Description
4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of fluorine atoms in the cyclobutyl ring imparts distinct physicochemical properties to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine typically involves the introduction of fluorine atoms into a cyclobutyl ring, followed by the attachment of a thiomorpholine moiety. One common method involves the cyclopropanation of a suitable precursor, followed by fluorination and subsequent functional group transformations to introduce the thiomorpholine ring. Reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclobutyl ring, with common reagents including sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in aqueous or organic solvents under controlled temperatures, while reduction reactions often require anhydrous conditions and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiomorpholine derivatives, and substituted cyclobutyl compounds. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The fluorinated cyclobutyl ring can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The thiomorpholine moiety can further enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation . These interactions can result in the regulation of various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: This compound shares the fluorinated cyclobutyl ring but lacks the thiomorpholine moiety, making it less versatile in terms of biological interactions.
(3,3-Difluorocyclobutyl)ethanol: Similar to (3,3-Difluorocyclobutyl)methanol, this compound has an ethanol group instead of the thiomorpholine ring, resulting in different reactivity and applications.
1,1-Difluorocyclopropane derivatives: These compounds have a smaller ring size and different electronic properties, leading to distinct chemical behaviors and applications.
Uniqueness
The uniqueness of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine lies in its combination of a fluorinated cyclobutyl ring and a thiomorpholine moiety This combination imparts unique physicochemical properties, including enhanced stability, reactivity, and biological activity
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NOS/c10-9(11)5-7(6-9)8(13)12-1-3-14-4-2-12/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYDSULDNYRXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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